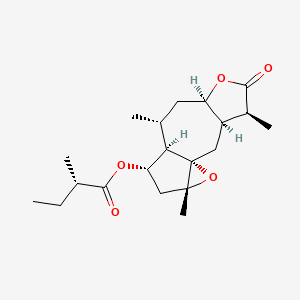
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two chlorine atoms, two ketone groups, and a sulfonic acid group attached to a naphthalene ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid typically involves the chlorination of 5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride under controlled conditions to ensure selective chlorination at the 6 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting material to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with hydroxyl groups replacing the ketone groups.
Substitution: Products with new functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid
- 6,7-Dichloro-5,8-dioxo-5,8-dihydroquinoline-2-sulfonic acid
- 6,7-Dichloro-5,8-dioxo-5,8-dihydroanthracene-2-sulfonic acid
Uniqueness
6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-sulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
73416-44-1 |
|---|---|
Molekularformel |
C10H4Cl2O5S |
Molekulargewicht |
307.11 g/mol |
IUPAC-Name |
6,7-dichloro-5,8-dioxonaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H4Cl2O5S/c11-7-8(12)10(14)6-3-4(18(15,16)17)1-2-5(6)9(7)13/h1-3H,(H,15,16,17) |
InChI-Schlüssel |
NWUAXEIMXBZXCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=C(C2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)
![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
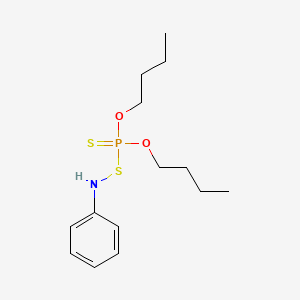
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
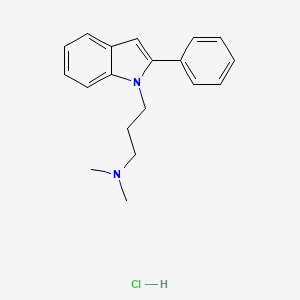
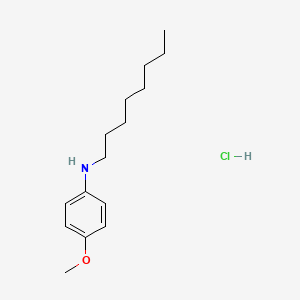


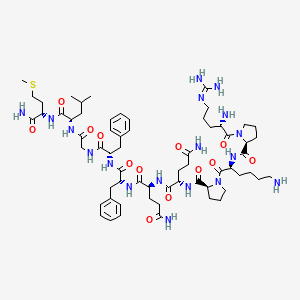
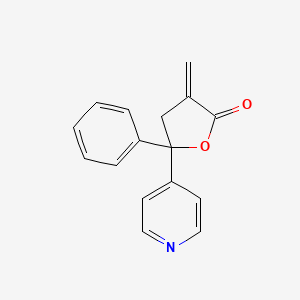
![{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene](/img/structure/B14466371.png)

